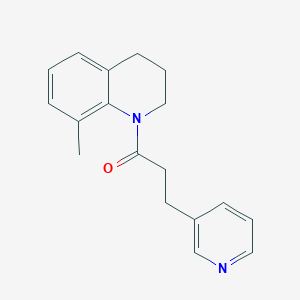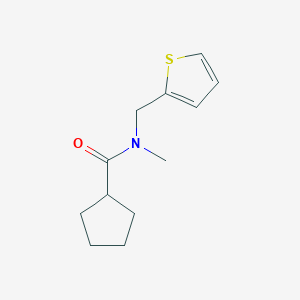
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide, also known as BMS-806, is a compound that has been developed as a potential therapeutic agent for the treatment of cancer. This compound belongs to the class of sulfonamide compounds, which have been found to have a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects.
Wirkmechanismus
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide works by inhibiting the activity of certain kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These kinases are involved in the growth and spread of cancer cells. By inhibiting their activity, 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, as well as to induce apoptosis (programmed cell death) in cancer cells. 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has also been found to reduce the growth and spread of tumors in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide in lab experiments is that it has been found to be effective in inhibiting the activity of certain kinases that are involved in the growth and spread of cancer cells. This makes it a potentially useful therapeutic agent for the treatment of cancer. However, one limitation of using 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for research on 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer. This could involve testing its efficacy in clinical trials, as well as exploring its potential use in combination with other cancer treatments. Another direction for research is to investigate the mechanism of action of 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide in more detail, in order to better understand how it works and how it can be optimized for use in cancer treatment. Finally, future research could focus on developing new analogs of 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide with improved efficacy and safety profiles.
Synthesemethoden
The synthesis of 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide involves the reaction of 4-bromophenol with 2-methoxy-5-sulfamoylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has been found to have potential as a therapeutic agent for the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has also been found to be effective in inhibiting the activity of certain kinases, which play a key role in the development and progression of cancer.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O5S/c1-22-14-7-6-12(24(17,20)21)8-13(14)18-15(19)9-23-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNYYRSPKOAMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-ethyl-2-oxobenzimidazol-1-yl)propanoate](/img/structure/B7505626.png)


![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)

![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)


![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)


